molecular formula C4H12Cl2N2 B2778441 Cyclobutane-1,3-diamine dihydrochloride CAS No. 1314772-13-8; 91301-66-5

Cyclobutane-1,3-diamine dihydrochloride

Cat. No.: B2778441
CAS No.: 1314772-13-8; 91301-66-5
M. Wt: 159.05
InChI Key: RYDYWFYSNPVRKI-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-diamine dihydrochloride (CAS: 1314772-13-8) is an alicyclic diamine salt with a strained four-membered cyclobutane ring. Its molecular formula is C₄H₁₂Cl₂N₂, and it exists as a mixture of diastereomers (e.g., trans and cis configurations) . The compound is primarily used in pharmaceutical research as a rigid scaffold for drug design, leveraging its conformational constraints to enhance binding specificity . Its dihydrochloride form improves aqueous solubility, making it suitable for biological applications .

Properties

IUPAC Name

cyclobutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDYWFYSNPVRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314772-13-8, 1523571-90-5
Record name cyclobutane-1,3-diamine dihydrochloride
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Record name rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Cyclobutane-1,3-diamine dihydrochloride 1314772-13-8 C₄H₁₂Cl₂N₂ 179.06 Four-membered ring, diastereomers, diamine
Cyclopentane-1,3-diamine dihydrochloride 1955505-49-3 C₅H₁₃ClN₂ 136.62 Five-membered ring, less ring strain
3,3-Dimethylcyclobutan-1-amine hydrochloride 1284247-23-9 C₆H₁₄ClN 135.64 Methyl substituents, monoamine
cis-1-Methylthis compound N/A C₅H₁₄Cl₂N₂ ~185.1 (estimated) Methyl group at C1, cis configuration
Propane-1,3-diamine dihydrochloride 10517-44-9 C₃H₁₂Cl₂N₂ 159.04 Linear chain, flexible diamine

Key Observations :

  • Ring Strain : Cyclobutane derivatives exhibit higher ring strain compared to cyclopentane analogs, influencing reactivity and stability. For example, this compound is more prone to ring-opening reactions in synthesis .
  • Stereochemistry : Diastereomers (trans vs. cis) of this compound show distinct physicochemical behaviors. The trans isomer (CAS 1523571-17-6) was discontinued due to synthesis challenges, while the rel-(1r,3r) diastereomer remains available .
  • Substituent Effects : Methyl groups (e.g., in 3,3-dimethylcyclobutan-1-amine hydrochloride) increase hydrophobicity, reducing solubility but enhancing membrane permeability .

Q & A

Q. What are the recommended synthetic routes for Cyclobutane-1,3-diamine dihydrochloride, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Protection/Deprotection Strategies : Using tert-butyl groups to protect amine functionalities during intermediate synthesis, followed by HCl-mediated deprotection to yield the dihydrochloride salt .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization, as demonstrated in analogous diamine syntheses .
  • Purification : Recrystallization or column chromatography to enhance purity. Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) improves yield. For example, anhydrous conditions and controlled pH (acidic for hydrochloride salt formation) are critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm structural integrity and assess stereochemistry (e.g., 1^1H and 13^{13}C NMR) .
  • LC-MS/HPLC : For purity assessment and quantification of impurities .
  • X-ray Crystallography : Resolves absolute configuration and molecular packing, though limited by crystal formation challenges .
  • Elemental Analysis : Validates molecular formula consistency .

Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?

The dihydrochloride form improves:

  • Solubility : Enhanced aqueous solubility facilitates in vitro assays (e.g., enzyme inhibition studies) .
  • Stability : Reduced hygroscopicity compared to freebase amines, minimizing degradation during storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Discrepancies may arise from:

  • Stereochemical Variations : Cis/trans isomerism (e.g., cyclopentane analogs in ) can drastically alter bioactivity. Use chiral HPLC or NMR to confirm stereochemistry .
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines to ensure reproducibility.
  • Computational Modeling : Molecular docking or MD simulations to predict binding affinities and rationalize experimental outcomes .

Q. What strategies are used to study the stereochemical influence of the cyclobutane ring on reactivity?

  • Chiral Resolution : Enzymatic or chemical methods to separate enantiomers, followed by kinetic studies .
  • Ring-Strain Analysis : Compare reaction rates with less strained analogs (e.g., cyclohexane derivatives) to quantify strain effects on nucleophilic substitution or cycloaddition reactions .

Q. How can computational methods aid in designing derivatives with targeted biological activity?

  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, ring strain) with activity data to predict optimized structures .
  • DFT Calculations : Evaluate transition-state energetics for reactions like ring-opening or enzyme inhibition .

Methodological Challenges and Solutions

Q. How should researchers design stability studies for this compound under varying conditions?

  • Accelerated Degradation Tests : Expose the compound to elevated temperatures, humidity, and UV light, monitoring degradation via HPLC .
  • pH-Dependent Stability : Assess solubility and decomposition kinetics in buffers ranging from pH 2–8 .

Q. What systematic approaches troubleshoot inconsistent reaction yields in derivative synthesis?

  • Design of Experiments (DoE) : Screen variables (e.g., catalyst loading, solvent) to identify critical factors .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

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